1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone
Description
1-(5-Bromo-6-Methoxy-2-Methylpyridin-3-yl)Ethanone is a pyridine derivative characterized by a bromo group at position 5, a methoxy group at position 6, a methyl group at position 2, and an ethanone moiety at position 3 of the pyridine ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(6(2)12)4-8(10)9(11-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOWAXNWRAJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)C)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212662 | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335113-01-3 | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335113-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(5-bromo-6-methoxy-2-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydration of 5-Ethynyl-2-methylpyridine
The initial step involves the hydration of 5-ethynyl-2-methylpyridine to produce the corresponding 1-(5-methylpyridin-3-yl)ethanone intermediate.
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- Solvent mixture of sulfuric acid and toluene in a 4:1 ratio.
- Temperature: 50°C for 16 hours, or alternatively at 70-80°C for shorter durations.
- Extraction: The product is isolated via organic extraction with ethyl acetate, followed by concentration.
Yield: Typically exceeds 90%, indicating high efficiency.
Halogenation and Functionalization
The pyridinyl intermediate undergoes halogenation at the 5-position, often using N-bromo compounds or other halogenating agents, to introduce the bromine atom.
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- N-bromo derivatives or brominating agents such as N-bromosuccinimide (NBS).
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- Controlled temperature (around 0-25°C) to prevent over-halogenation.
- Solvent: Acetic acid or dichloromethane.
Methoxylation at the 6-Position
The methoxy group is introduced via nucleophilic substitution or methylation of the pyridine nitrogen or adjacent positions, often using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.
- Reaction specifics:
- Use of methylating agents in the presence of bases such as potassium carbonate.
- Temperature: Room temperature to 50°C.
Methylation at the 2-Position
Selective methylation at the 2-position of the pyridine ring is achieved through directed lithiation or metalation, followed by quenching with methyl electrophiles.
- Methodology:
- Use of n-butyllithium (n-BuLi) at low temperature (-78°C), then addition of methyl iodide.
- Quenching and work-up yield the methylated pyridine.
Final Acetylation
The key step involves acylation of the methylated pyridine with acetyl chloride or acetic anhydride to form the ethanone linkage.
- Reaction Conditions:
- Reflux in a suitable solvent such as dichloromethane or acetic acid.
- Catalysts like pyridine or triethylamine may be used to facilitate the reaction.
Alternative One-Pot Synthesis Approach
Recent advancements suggest a one-pot methodology that combines the hydration, halogenation, methylation, and acylation steps, reducing purification stages and improving overall yield and safety.
- Advantages:
- Fewer isolation steps.
- Reduced use of hazardous reagents.
- Shorter reaction times.
Use of Intermediates and Precursors
The synthesis often employs commercially available intermediates, such as 5-ethynyl-2-methylpyridine and 4-bromophenylmethylsulfone, which are reacted under palladium-catalyzed cross-coupling conditions to introduce the phenylsulfone moiety, followed by oxidation to the sulfone.
- Catalysts:
- Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).
- Oxidation:
- Conversion of sulfide or sulfoxide intermediates to sulfone using oxidants like hydrogen peroxide or organic peroxides, avoiding hazardous reagents.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atom or reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone has shown significant biological activity, particularly in pharmacological applications. Compounds with similar structures have been investigated for their potential as:
- Antimicrobial agents : Studies indicate that derivatives of pyridine can exhibit potent antimicrobial properties.
- Anticancer agents : Research has shown that certain pyridine derivatives possess cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluating the anticancer properties of pyridine derivatives found that compounds with similar substitutions to this compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to the induction of apoptosis in cancer cells.
Organic Synthesis
In organic synthesis, this compound serves as a valuable intermediate for creating novel pyridine derivatives. Its reactivity is influenced by both electrophilic and nucleophilic sites, allowing for various synthetic pathways.
Material Science Applications
The compound's unique properties also position it as a candidate for applications in material science. Its potential uses include:
- Organic electronics : Investigations into its electronic properties may lead to applications in organic semiconductors.
- Polymer chemistry : As a building block, it could be incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
1-(5-Bromo-6-Chloro-2-Methylpyridin-3-yl)Ethanone
- Key Difference : Replacement of the methoxy group (OCH₃) with chlorine (Cl) at position 4.
- Impact :
- Molecular Weight : Increases from ~248.50 g/mol (methoxy analog, inferred from ) to 263.90 g/mol (Cl substitution).
- Lipophilicity : Chlorine’s higher electronegativity and lower polarizability compared to methoxy may reduce solubility in polar solvents .
- Reactivity : Chlorine’s electron-withdrawing nature could enhance electrophilic substitution reactions at adjacent positions.
1-(5-Methoxypyridin-3-yl)Ethanone
- Key Difference : Absence of bromo and methyl groups.
- Biological Activity: Methoxy groups are associated with improved metabolic stability in drug candidates compared to halogens .
2-Bromo-1-(5-Methoxypyridin-3-yl)Ethanone
- Key Difference: Additional bromo substitution on the ethanone moiety.
- Impact :
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on analogs.
- XLogP3 Trends : Methoxy substitution reduces lipophilicity compared to chloro or bromo groups.
- Hydrogen Bonding: Methoxy and ethanone groups increase polarity, enhancing solubility in aqueous media .
Biological Activity
1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone is a pyridine derivative characterized by a unique molecular structure that includes a bromine atom, a methoxy group, and a methyl group attached to the pyridine ring. Its molecular formula is C9H10BrNO2. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The structural features of this compound contribute to its reactivity and biological activity. The presence of the bromine and methoxy groups enhances its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 232.09 g/mol |
| CAS Number | 1335113-01-3 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and methoxy substituents are believed to enhance the compound's binding affinity, leading to significant biological effects. For instance, it may inhibit certain enzymes involved in metabolic processes or act as an antagonist at specific receptors.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For example, derivatives with similar functional groups have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown cytotoxicity against human cancer cell lines, potentially through mechanisms involving topoisomerase inhibition, which is crucial for DNA replication and repair .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated selective inhibition of BChE with IC50 values indicating moderate potency .
Study on Antimicrobial Efficacy
In a study conducted by Umesha et al., derivatives similar to this compound were evaluated for their antimicrobial activity. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .
Research on Anticancer Activity
A study published in PubMed highlighted the cytotoxic effects of pyridine derivatives on human lymphoblastoma cells. The findings indicated that certain substitutions on the pyridine ring significantly enhanced their anticancer activity, supporting further exploration of this compound in cancer research .
Q & A
Q. What are the standard synthetic routes for 1-(5-bromo-6-methoxy-2-methylpyridin-3-yl)ethanone?
The compound is typically synthesized via condensation reactions involving brominated acetophenone derivatives. For example, a general procedure involves refluxing a brominated ketone (e.g., 5-bromo-2-hydroxyacetophenone) with aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol . Reaction optimization may include adjusting solvent polarity (e.g., ethanol vs. N-methylpyrrolidone) and temperature (e.g., 210°C for accelerated kinetics in high-boiling solvents) to improve yield . Post-synthesis purification often involves crystallization from DMF/ethanol mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR are essential for confirming substituent positions (e.g., bromine at C5, methoxy at C6).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M.W. ~244.08 g/mol for CHBrNO).
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving ambiguities in substituent orientation, and validating bond angles/distances .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use chemical-resistant gloves, lab coats, and safety goggles.
- Engineering Controls : Work in a fume hood to avoid inhalation or skin contact.
- Spill Management : Absorb with inert materials (e.g., sand) and dispose in sealed containers .
- First Aid : For skin exposure, rinse with water for 15 minutes; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound in multistep reactions?
- Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reaction rates for brominated intermediates .
- Catalysis : Ammonium acetate acts as a dual acid/base catalyst in cyclocondensation reactions, improving efficiency in heterocycle formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 hours to <5 hours) while maintaining yield .
Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?
- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed values to identify discrepancies.
- Twinned Crystals : Use SHELXD/SHELXE for deconvoluting twinned datasets, which may arise due to bromine’s heavy-atom effect .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to validate packing arrangements .
Q. What strategies are effective for designing bioactive derivatives (e.g., anticancer agents)?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, cyano) at C3 to enhance cytotoxicity.
- Hybrid Molecules : Conjugate the pyridine core with pharmacophores like dihydropyridinones (e.g., via Knoevenagel condensation), as seen in related anticancer studies .
- In Silico Screening : Docking studies (e.g., using AutoDock Vina) predict binding affinity to kinases or DNA topoisomerases.
Q. How does steric hindrance from the 2-methyl group influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The methyl group at C2 may slow transmetallation due to steric bulk. Use bulky ligands (e.g., SPhos) to mitigate this .
- Buchwald-Hartwig Amination : Steric effects reduce yields; optimize with high-temperature conditions (e.g., 110°C) and Pd-Xantphos catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
